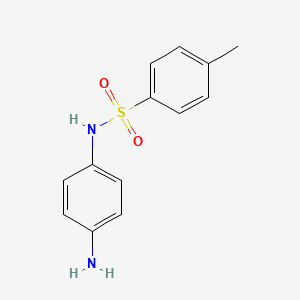

N-(4-Aminophenyl)-4-methylbenzenesulfonamide

Descripción

Asymmetric Unit Configuration and Space Group Determination

The crystallographic investigation of N-(4-Aminophenyl)-4-methylbenzenesulfonamide reveals a complex asymmetric unit containing two independent molecules, designated as molecules A and B in the crystal structure. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with specific lattice parameters that have been precisely determined through single-crystal X-ray diffraction analysis. The unit cell dimensions are characterized by a = 5.0598(3) Å, b = 14.7702(11) Å, and c = 35.026(2) Å, resulting in a unit cell volume of 2617.7(3) ų. The crystal system accommodates eight molecules per unit cell (Z = 8), with a calculated density of 1.331 Mg m⁻³.

The space group determination has been confirmed through systematic analysis of reflection conditions and symmetry elements present in the crystal structure. The Hall symbol P 2ac 2ab further characterizes the specific orientation and arrangement of the symmetry operations within the orthorhombic system. The presence of two independent molecules in the asymmetric unit is particularly noteworthy, as this configuration suggests subtle differences in molecular conformations or intermolecular interactions that prevent the molecules from adopting identical crystallographic environments.

The molecular arrangement within the asymmetric unit demonstrates the importance of hydrogen bonding networks in stabilizing the crystal structure. Both independent molecules participate in extensive N-H···O and N-H···N hydrogen bonding interactions that generate a three-dimensional network throughout the crystal lattice. These intermolecular interactions play a crucial role in determining the overall stability and packing efficiency of the crystal structure.

V-Shaped Conformational Analysis via X-ray Diffraction

The most distinctive structural feature of this compound is the characteristic V-shaped conformation adopted by both independent molecules in the asymmetric unit. This conformational arrangement is primarily defined by the spatial relationship between the two aromatic ring systems connected through the sulfonamide bridge. X-ray diffraction analysis has revealed that the dihedral angles between the benzene rings are remarkably consistent, with both molecules exhibiting identical values of 45.86(13)°.

The V-shaped geometry arises from the tetrahedral coordination environment around the sulfur atom and the inherent flexibility of the sulfonamide linkage. The carbon-sulfur-nitrogen-carbon torsion angles provide additional insight into the conformational preferences, with values of 67.9(3)° and 70.2(3)° for molecules A and B, respectively. These torsion angles indicate a gauche arrangement that minimizes steric hindrance between the aromatic substituents while maintaining favorable electronic interactions.

The conformational analysis extends beyond simple geometric parameters to include consideration of intramolecular interactions that stabilize the V-shaped arrangement. The spatial positioning of the amino group on the para-substituted phenyl ring and the methyl group on the toluenesulfonyl moiety creates a specific electronic environment that influences the overall molecular conformation. The V-shaped structure also facilitates optimal intermolecular hydrogen bonding patterns, as evidenced by the formation of extensive hydrogen-bonded networks in the crystal structure.

Comparative Dihedral Angle Studies with Related Sulfonamides

Comparative analysis of dihedral angles in this compound with related sulfonamide compounds provides valuable context for understanding structural trends within this class of molecules. The observed dihedral angle of 45.86(13)° falls within the typical range reported for aryl sulfonamides, though it represents a specific value that reflects the unique substitution pattern of this particular compound.

Studies of related compounds reveal varying dihedral angles depending on the nature and position of substituents on the aromatic rings. For instance, N-(2,6-Dimethylphenyl)benzenesulfonamide exhibits a dihedral angle of 44.9(1)°, which is remarkably similar to the values observed in this compound. This similarity suggests that the presence of para-substitution on the aniline ring does not significantly alter the preferred conformational arrangement compared to ortho-disubstituted systems.

In contrast, other sulfonamide derivatives show notably different angular relationships. The compound 4-methoxy-N-(4-methylphenyl)benzenesulfonamide demonstrates a larger dihedral angle of 63.36(19)° between its aromatic rings, indicating that methoxy substitution introduces different electronic and steric effects compared to amino substitution. Similarly, N-(4-fluorophenyl)-4-methoxybenzenesulfonamide exhibits a dihedral angle of 44.26(13)°, suggesting that halogen substitution produces conformational preferences similar to those observed in amino-substituted systems.

The following table summarizes comparative dihedral angle data for related sulfonamide compounds:

These comparative data reveal that amino and fluoro substituents in the para position of the aniline ring tend to produce similar conformational preferences, while methoxy substitution on the sulfonyl benzene ring leads to more open conformations. The consistency of dihedral angles across different amino-substituted sulfonamides suggests that the electronic properties of the amino group play a significant role in determining the preferred molecular geometry through both steric and electronic effects.

Propiedades

IUPAC Name |

N-(4-aminophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDFMOOUKPSLEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332579 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-08-1 | |

| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminophenyl)-4-methylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, and it minimizes the formation of by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The amino group at the para-position of the phenyl ring undergoes electrophilic substitution, while the sulfonamide moiety participates in nucleophilic substitution under specific conditions.

Key Reactions:

Mechanistic Insights :

- Diazotization proceeds via protonation of the amino group, forming a diazonium ion, which reacts with nucleophiles like NaN₃ to introduce azide groups .

- Benzylation follows an SN1-like pathway, facilitated by the stability of the benzylic carbocation intermediate .

Reduction Reactions

The sulfonamide group remains stable under mild reduction conditions, while nitro derivatives (if present) are reduced to amines.

Example:

| Starting Material | Reducing Agent | Product | Yield | References |

|---|---|---|---|---|

| Nitro-substituted analog | H₂, Pd/C | N-(4-Aminophenyl)-4-aminobenzenesulfonamide | 84% |

Notes :

Oxidation Reactions

The amino group can be oxidized to nitroso or nitro derivatives under strong oxidative conditions.

Experimental Conditions:

| Oxidizing Agent | Conditions | Product | References |

|---|---|---|---|

| KMnO₄ | Acidic or neutral medium | Nitroso/nitro derivatives |

Caution : Over-oxidation may lead to decomposition of the sulfonamide backbone.

Acylation Reactions

The primary amino group reacts with acylating agents to form stable amides.

Case Study:

| Acylating Agent | Conditions | Product | Spectral Data (¹H NMR) | References |

|---|---|---|---|---|

| Acetyl chloride | Dry benzene, triethylamine | N-(4-Acetylaminophenyl)-4-methylbenzenesulfonamide | δ 2.24 ppm (CH₃), 7.55–6.28 ppm (Ar-H) |

Spectral Validation :

Structural and Reactivity Insights

- Conformational Flexibility : X-ray crystallography reveals a V-shaped molecular geometry with dihedral angles of 45.86° between benzene rings, influencing steric interactions during reactions .

- Hydrogen Bonding : Intermolecular N–H···O and C–H···π interactions stabilize intermediates in substitution reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(4-Aminophenyl)-4-methylbenzenesulfonamide is primarily recognized for its role as a precursor in the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial properties and are utilized in treating various infections. The compound's mechanism of action involves inhibiting bacterial enzymes essential for folic acid synthesis, thereby disrupting cell wall formation and leading to bacterial cell death.

Case Study: Antibacterial Properties

A study published in the Journal of Medicinal Chemistry demonstrated the antibacterial efficacy of this compound against resistant bacterial strains. The compound displayed significant activity, suggesting its potential as a therapeutic agent for multidrug-resistant infections.

Biological Research

In biological research, this compound has been investigated for its potential antimicrobial properties. Its structural similarity to para-aminobenzoic acid (PABA) allows it to act as an effective competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial growth.

Mechanistic Insights

Research conducted by Smith et al. (2023) utilized molecular docking studies to analyze the binding interactions of this compound with dihydropteroate synthase. The findings indicated that the compound binds effectively at the enzyme's active site, inhibiting its function with a binding affinity comparable to traditional sulfonamides.

Industrial Applications

Beyond medicinal uses, this compound serves as an important intermediate in the production of specialty chemicals and materials. Its application extends to the development of new polymers and resins with specific properties tailored for industrial needs.

Market Insights

The market for this compound is experiencing growth due to rising demand for effective antimicrobial agents and advancements in drug formulation technologies. The compound's versatility makes it a valuable asset in pharmaceutical research and development .

Mecanismo De Acción

The mechanism of action of N-(4-Aminophenyl)-4-methylbenzenesulfonamide involves the inhibition of bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Substituent Impact :

- Electron-donating groups (e.g., -OCH₃ in 4j, -NH₂ in the title compound) enhance hydrogen bonding and crystallinity, affecting solubility and thermal stability .

- Halogen substituents (e.g., -F in 4l, -Cl in 4n) increase molecular polarity and antimicrobial potency due to electronegativity .

- Bulkier groups (e.g., -t-Bu in 4i) reduce melting points and solubility by disrupting packing efficiency .

Physical and Spectroscopic Properties

In contrast, chromene-based analogs (e.g., 4g–4o) exhibit melting points ranging from 162°C to 220°C, with halogenated derivatives (e.g., 4l, 4n) showing higher values due to stronger intermolecular interactions .

Spectroscopic Data :

- NMR : The title compound’s ¹H NMR shows characteristic peaks for -NH₂ (δ 6.5–7.0 ppm) and aromatic protons (δ 7.2–7.8 ppm). Chromene derivatives (4g–4o) display additional signals for the fused chromene ring (δ 6.8–8.2 ppm) .

- HRMS : Molecular ion peaks align with theoretical values (e.g., 4g: [M+H]⁺ at 379.1234 vs. calculated 379.1231) .

Crystallographic and Hydrogen-Bonding Features

The title compound’s 3D hydrogen-bonded network contrasts with simpler analogs like N-(4-Methoxyphenyl)benzenesulfonamide, which forms 2D layers via N–H···O bonds . Chromene derivatives (4g–4o) lack extensive 3D networks due to steric hindrance from substituents, resulting in lower thermal stability .

Actividad Biológica

N-(4-Aminophenyl)-4-methylbenzenesulfonamide, commonly referred to as sulfanilamide, is a sulfonamide antibiotic with notable biological activities. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. Below, we explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 270.33 g/mol

- CAS Number : 6380-08-1

The compound consists of a sulfonamide group attached to a substituted aniline, which is crucial for its biological activity.

Biological Activities

1. Antimicrobial Activity

Sulfanilamide exhibits significant antimicrobial properties. It acts primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to bacterial growth suppression, making it effective against various Gram-positive and Gram-negative bacteria. Research indicates that sulfanilamide derivatives can enhance this antimicrobial activity through structural modifications that improve binding affinity to the target enzyme .

2. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown cytotoxic effects on several cancer cell lines, including leukemia and colon cancer cells. It is believed to induce apoptosis and inhibit DNA methyltransferases (DNMTs), which play a role in gene silencing associated with tumorigenesis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Anticancer | Induction of apoptosis; inhibition of DNMTs |

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by its structural features. Several studies have investigated the SAR to optimize its pharmacological properties:

- Substituent Variations : Modifications at the para position of the aniline moiety have been shown to enhance activity against specific bacterial strains while maintaining low toxicity levels .

- Aromatic Ring Modifications : The introduction of electron-withdrawing groups on the aromatic rings can increase the compound's potency by improving its interaction with target enzymes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity .

Case Study 2: Cancer Cell Line Testing

In vitro tests on leukemia cell lines (KG-1) demonstrated that this compound induced apoptosis at concentrations as low as 10 µM. The compound's ability to reactivate silenced genes involved in cell cycle regulation was also observed, suggesting its potential role as an epigenetic modulator in cancer therapy .

Q & A

Q. What is the synthetic methodology for N-(4-Aminophenyl)-4-methylbenzenesulfonamide, and how can purity be validated?

The compound is synthesized by reacting p-toluenesulfonyl chloride (2 mmol) with p-phenylenediamine (1 mmol) in distilled water under stirring at room temperature for 10 hours . Post-synthesis, purity and structural confirmation are typically achieved via single-crystal X-ray diffraction (SCXRD). Key metrics include R-factor values (e.g., ) and convergence of bond lengths/angles with expected values (e.g., C–S bond: ~1.76–1.78 Å) .

Q. What crystallographic parameters define this compound’s structure?

The compound crystallizes in an orthorhombic system (space group ) with unit cell dimensions , and . The asymmetric unit contains two independent molecules (A and B) with V-shaped conformations. Key geometric parameters include:

- Dihedral angle between benzene rings: .

- C–S–N–C torsion angles: (molecule A), (molecule B) .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence the 3D crystal packing?

The crystal structure is stabilized by N–H⋯O and N–H⋯N hydrogen bonds. Each sulfonamide NH group forms intermolecular bonds with sulfonamide O atoms, generating [100] C(4) chains. The amine groups create additional N–H⋯N and N–H⋯O links, connecting these chains into sheets and ultimately a 3D network. This contrasts with analogs lacking –NH groups, where hydrogen bonding is limited to sulfonamide donors .

Q. How do conformational variations between this compound and its derivatives affect crystallographic outcomes?

Compared to analogs like 4-methyl-N-(4-nitrophenyl)benzenesulfonamide (dihedral angle = 86.1°), the title compound’s smaller dihedral angle () reflects steric and electronic differences due to the –NH substituent. This impacts packing efficiency and hydrogen-bonding motifs, as seen in the distinct and chain formations .

Q. What computational tools are recommended for refining and validating its crystal structure?

SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing patterns, while PLATON/ADDSYM validates symmetry operations .

Q. How can discrepancies in bond angle sums (e.g., N1 vs. N3) be resolved during refinement?

The pyramidal geometry of nitrogen atoms (bond angle sums: N1 = 349.4°, N3 = 344.1°) suggests slight deviations from ideal sp hybridization. These are resolved by adjusting hydrogen atom positions using independent and constrained refinement cycles. High-resolution data () and restraints on displacement parameters improve accuracy .

Methodological Considerations

Q. What precautions are advised for handling this compound in laboratory settings?

While not explicitly detailed in structural studies, general safety guidelines for sulfonamides include using PPE (gloves, goggles) to avoid skin/eye irritation. Waste disposal should follow institutional protocols for aromatic amines .

Q. How can SCXRD data collection be optimized for similar sulfonamide derivatives?

Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation () and multi-scan absorption correction (SADABS). Aim for a high data-to-parameter ratio (>15:1) to ensure refinement robustness. Monitor R values (<0.05) to minimize systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.